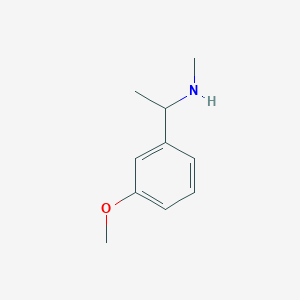

1-(3-Methoxyphenyl)-N-methylethanamine

Overview

Description

1-(3-Methoxyphenyl)-N-methylethanamine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE has gained popularity in the scientific research community due to its unique pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Chemical Structure and Properties

“1-(3-Methoxyphenyl)-N-methylethanamine” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.1745 . The IUPAC Standard InChIKey for this compound is BAYUSCHCCGXLAY-UHFFFAOYSA-N . This information is crucial for researchers in understanding the compound’s structure and predicting its reactivity with other substances.

Biocatalytic Synthesis

An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine . This process is significant in the field of green chemistry, as it allows for the production of the compound under mild reaction conditions and environmentally friendly solvents .

Intermediate in Drug Synthesis

(S)-1-(3-methoxyphenyl)ethylamine is a valuable intermediate for the synthesis of rivastigmine , a highly potent drug for the treatment of early-stage Alzheimer’s disease . This highlights the compound’s importance in pharmaceutical research and drug development.

Crystallization Studies

The compound is also used in crystallization studies . Understanding the crystallization behavior of this compound can help in optimizing its production and purification processes.

Enantioselective Synthesis

The compound is used in enantioselective synthesis . This is a type of synthesis that results in a preferential formation of one enantiomer over the other, which is crucial in the production of pharmaceuticals and agrochemicals.

Process Intensification

The compound is involved in process intensification studies . This involves the development of innovative equipment technologies and techniques that can lead to significant improvements in chemical manufacturing processes in terms of efficiency and sustainability.

Mechanism of Action

Target of Action

Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been identified as senescence inducers . The targets of these compounds are often associated with cellular aging and apoptosis pathways.

Biochemical Pathways

Related compounds have been shown to influence pathways associated with cellular aging and apoptosis . These pathways often involve a series of protein interactions and enzymatic reactions that lead to changes in cell function or viability.

Pharmacokinetics

Similar compounds such as curcumin, which also contains a methoxyphenyl group, have been shown to have low systemic bioavailability following oral dosing

Result of Action

Based on the actions of similar compounds, it is possible that the compound could induce changes in cell function or viability, potentially influencing processes such as cellular aging and apoptosis .

properties

IUPAC Name |

1-(3-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPBVRIPQSJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564865 | |

| Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-N-methylethanamine | |

CAS RN |

438245-97-7 | |

| Record name | 1-(3-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

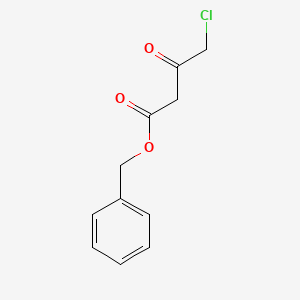

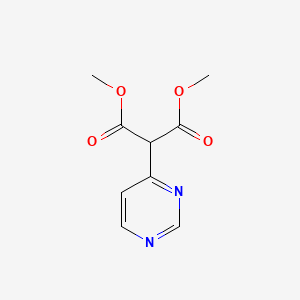

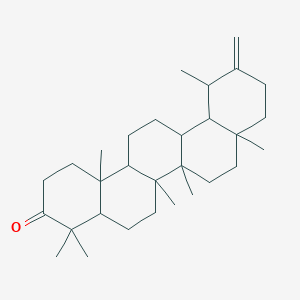

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)

![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)

![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)

![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)